Cas no 2229542-55-4 (1-ethynyl-4-(nitromethyl)benzene)

1-ethynyl-4-(nitromethyl)benzene structure
2229542-55-4 structure
Product name:1-ethynyl-4-(nitromethyl)benzene
CAS No:2229542-55-4
MF:C9H7NO2
Molecular Weight:161.157382249832
CID:6335809
PubChem ID:165664840

1-ethynyl-4-(nitromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-ethynyl-4-(nitromethyl)benzene
    • EN300-1763021
    • 2229542-55-4
    • インチ: 1S/C9H7NO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2
    • InChIKey: PTVIKEZMGUWUPZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](CC1C=CC(C#C)=CC=1)=O

計算された属性

  • 精确分子量: 161.047678466g/mol
  • 同位素质量: 161.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 45.8Ų

1-ethynyl-4-(nitromethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1763021-0.5g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
0.5g
$1084.0 2023-09-20
Enamine
EN300-1763021-0.1g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
0.1g
$993.0 2023-09-20
Enamine
EN300-1763021-1.0g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
1g
$1129.0 2023-06-03
Enamine
EN300-1763021-5g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
5g
$3273.0 2023-09-20
Enamine
EN300-1763021-10.0g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
10g
$4852.0 2023-06-03
Enamine
EN300-1763021-0.05g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
0.05g
$948.0 2023-09-20
Enamine
EN300-1763021-1g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
1g
$1129.0 2023-09-20
Enamine
EN300-1763021-0.25g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
0.25g
$1038.0 2023-09-20
Enamine
EN300-1763021-2.5g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
2.5g
$2211.0 2023-09-20
Enamine
EN300-1763021-5.0g
1-ethynyl-4-(nitromethyl)benzene
2229542-55-4
5g
$3273.0 2023-06-03

1-ethynyl-4-(nitromethyl)benzene 関連文献

1-ethynyl-4-(nitromethyl)benzeneに関する追加情報

1-Ethynyl-4-(Nitromethyl)Benzene: A Versatile Compound in Modern Pharmaceutical and Material Sciences

1-Ethynyl-4-(nitromethyl)benzene, with the chemical formula C9H8N2O2 and CAS number 2229542-55-4, represents a unique molecular architecture combining aromatic benzene rings with functional groups such as the nitromethyl and ethynyl moieties. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical development, material science, and organic synthesis. The nitromethyl group, which is a key functional group in this molecule, introduces electron-withdrawing properties, while the ethynyl group contributes to structural rigidity and potential bioactivity. These characteristics make 1-ethynyl-4-(nitromethyl)benzene a promising candidate for further exploration in various scientific domains.

Recent studies have highlighted the importance of nitromethyl derivatives in the design of targeted drug delivery systems. For instance, a 2023 publication in Journal of Medicinal Chemistry explored the role of nitromethyl functional groups in enhancing the metabolic stability of small molecule drugs. The 1-ethynyl-4-(nitromethyl)benzene scaffold was found to exhibit favorable hydrophobicity and lipophilicity, which are critical parameters for drug permeability across biological membranes. Additionally, the ethynyl group, known for its ability to form stable carbon-carbon triple bonds, has been implicated in the development of click chemistry reactions, which are widely used in drug conjugation and nanoparticle synthesis.

The benzene ring in 1-ethynyl-4-(nitromethyl)benzene serves as a structural backbone, providing a platform for further functionalization. Researchers have demonstrated that the benzene ring can be modified through various synthetic strategies to introduce additional functionalities, such as hydroxyl, amino, or sulfhydryl groups. These modifications can significantly alter the physicochemical properties of the molecule, making it suitable for applications in biomedical engineering and green chemistry. For example, a 2024 study published in Advanced Materials showcased how benzene-based compounds like 1-ethynyl-4-(nitromethyl)benyene can be used to create biodegradable polymers with tunable mechanical properties.

One of the most exciting areas of research involving 1-ethynyl-4-(nitromethyl)benzene is its potential role in cancer therapy. A 2023 preclinical study conducted by a team at the University of Tokyo investigated the antitumor activity of nitromethyl-containing compounds. The results indicated that 1-ethynyl-4-(nitromethyl)benzene exhibited selective cytotoxicity against cancer cells, particularly those expressing high levels of certain receptor tyrosine kinases. This finding suggests that the nitromethyl and ethynyl groups may interact with specific molecular targets, thereby modulating intracellular signaling pathways. Further research is needed to elucidate the exact mechanism of action and to evaluate its therapeutic potential in vivo.

In addition to its pharmaceutical applications, 1-ethynyl-4-(nitromethyl)benzene has shown promise in the field of materials science. A 2024 review article in ACS Applied Materials & Interfaces discussed the use of nitromethyl derivatives in the synthesis of conductive polymers and organic semiconductors. The ethynyl group, with its high electron affinity, was found to enhance the charge transport properties of these materials, making them suitable for applications in flexible electronics and optoelectronics. The benzene ring, on the other hand, provides structural stability, which is essential for maintaining the integrity of the material under various environmental conditions.

Another area of interest is the synthetic utility of 1-ethynyl-4-(nitromethyl)benzene in organic chemistry. A 2023 study published in Organic Letters described a novel synthetic route to prepare this compound using transition metal-catalyzed cross-coupling reactions. The researchers demonstrated that the nitromethyl group could be selectively introduced into the benzene ring through a Suzuki-Miyaura coupling reaction, while the ethynyl group was incorporated via a Sonogashira coupling reaction. This methodology offers a scalable and efficient approach to synthesize 1-ethynyl-4-(nitromethyl)benzene, which is particularly valuable for industrial applications.

From an environmental perspective, the 1-ethynyl-4-(nitromethyl)benzene compound has been evaluated for its potential impact on ecosystems. A 2024 study conducted by the European Environment Agency assessed the toxicological profile of nitromethyl derivatives, including 1-ethynyl-4-(nitromethyl)benzene. The study found that while these compounds are generally less toxic than many organic solvents, their long-term environmental fate and potential for bioaccumulation require further investigation. The benzene ring, which is a common structural element in many industrial chemicals, was found to contribute to the persistence of these compounds in the environment. However, the presence of the nitromethyl group may alter their degradation pathways, potentially reducing their environmental impact.

Looking ahead, the 1-ethynyl-4-(nitromethyl)benzene molecule is poised to play a significant role in interdisciplinary research. Its unique combination of functional groups and structural features makes it an ideal candidate for further exploration in pharmaceutical development, materials science, and synthetic chemistry. As research in these fields continues to evolve, the nitromethyl, ethynyl, and benzene functionalities of this compound are likely to be leveraged in innovative ways to address pressing scientific and technological challenges.

In conclusion, 1-ethynyl-4-(nitromethyl)benzene represents a fascinating example of how subtle variations in molecular structure can lead to significant differences in chemical and biological behavior. The nitromethyl and ethynyl groups, along with the benzene ring, collectively contribute to the molecule's versatility and potential applications. As researchers continue to unravel the complexities of this compound, it is expected to become an increasingly important tool in the advancement of science and technology.

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